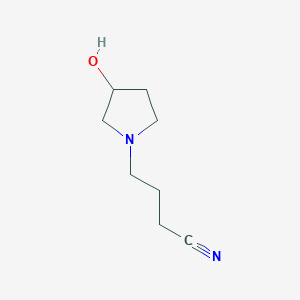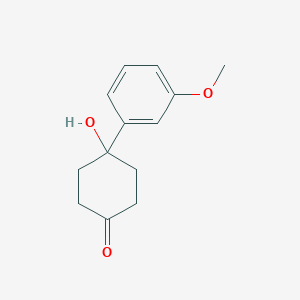
lacto-N-neotetraose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc is a complex carbohydrate structure composed of galactose and N-acetylglucosamine units. This oligosaccharide is part of the glycan family and plays a significant role in various biological processes, including cell-cell communication and molecular recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc typically involves enzymatic methods. Enzymes such as beta-galactosidases and beta-glucosaminidases are used to catalyze the formation of glycosidic bonds between the sugar units. The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the synthesis of the oligosaccharide. The fermentation process is followed by purification steps to isolate the desired product .
化学反应分析
Types of Reactions
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc: undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds using water and enzymes.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Common Reagents and Conditions
Hydrolysis: Enzymes such as and in aqueous solutions.
Oxidation: Agents like or under controlled pH conditions.
Reduction: Agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include monosaccharides like galactose and N-acetylglucosamine , as well as their oxidized or reduced derivatives .
科学研究应用
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Plays a role in cell-cell communication and molecular recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of bioactive compounds and as a substrate for enzyme assays.
作用机制
The compound exerts its effects through interactions with specific receptors on cell surfaces. These interactions trigger signaling pathways that regulate various cellular functions. The molecular targets include lectins and glycosyltransferases , which are involved in the recognition and modification of glycan structures .
相似化合物的比较
Similar Compounds
Lacto-N-biose I: Composed of galactose and N-acetylglucosamine units but with different glycosidic linkages.
Lacto-N-tetraose: Contains additional sugar units, making it a larger oligosaccharide.
Uniqueness
beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-beta-D-Gal-(1->4)-D-Glc: is unique due to its specific sequence of sugar units and glycosidic linkages, which confer distinct biological properties and functions .
属性
分子式 |
C26H45NO21 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 |
InChI 键 |
IEQCXFNWPAHHQR-YKLSGRGUSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea](/img/structure/B8733962.png)




![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)





